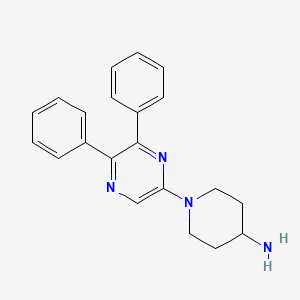

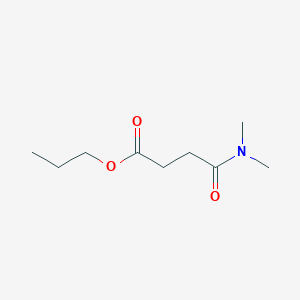

![molecular formula C36H45ClN4O B14022065 (1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)

(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Manzamine A hydrochloride is a marine-derived alkaloid first isolated from the sponge Haliclona sp. in Okinawa, Japan, in 1986. This compound is known for its complex structure, which includes a fused 6-, 6-, 5-, 8-, and 13-membered ring system connected to a β-carboline moiety . Manzamine A hydrochloride has attracted significant attention due to its diverse biological activities, including cytotoxic, antimicrobial, antimalarial, anti-HIV, and insecticidal properties .

Métodos De Preparación

The synthesis of Manzamine A hydrochloride involves several intricate steps due to its complex structure. Key synthetic routes include:

Michael Nitro Olefin Addition: This step involves the addition of a nitro group to an olefin, forming a nitroalkane intermediate.

Nitro-Mannich/Lactamization Cascade: This cascade reaction forms the lactam ring, a crucial component of the Manzamine A structure.

Iminium Ion/Cyclization: This step involves the formation of an iminium ion, which then undergoes cyclization to form the macrocyclic ring.

Stereoselective Ring-Closing Metathesis: This reaction closes the macrocyclic ring with high stereoselectivity.

Cross-Coupling Reactions: These reactions are used to introduce various functional groups into the molecule.

Análisis De Reacciones Químicas

Manzamine A hydrochloride undergoes several types of chemical reactions:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Cyclization: This reaction forms ring structures, often using reagents like acids or bases.

Major products formed from these reactions include various derivatives of Manzamine A, each with unique biological activities.

Aplicaciones Científicas De Investigación

Manzamine A hydrochloride has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.

Biology: It is used to study the biological activities of marine-derived alkaloids, including their cytotoxic, antimicrobial, and antimalarial properties.

Medicine: Manzamine A hydrochloride is being investigated for its potential in treating various diseases, including cancer, malaria, and viral infections.

Mecanismo De Acción

Manzamine A hydrochloride exerts its effects through several mechanisms:

Inhibition of Vacuolar ATPases: This disrupts cellular homeostasis and inhibits autophagy, leading to cell death in cancer cells.

Modulation of SIX1 Gene Expression: This gene is critical for craniofacial development and cell proliferation.

Inhibition of Cell Proliferation and Survival Proteins: Manzamine A hydrochloride inhibits proteins like Iκb, JAK2, AKT, PKC, FAK, and Bcl-2, which are involved in cell proliferation and survival.

Comparación Con Compuestos Similares

Manzamine A hydrochloride is unique among marine-derived alkaloids due to its complex structure and diverse biological activities. Similar compounds include:

Nakadomarin A: Another marine-derived alkaloid with a similar macrocyclic structure.

Ircinal A: A related compound with a simpler structure but similar biological activities.

Ircinol A: Another related compound with a simpler structure and similar biological activities.

These compounds share some structural features and biological activities with Manzamine A hydrochloride but differ in their specific mechanisms of action and potency.

Propiedades

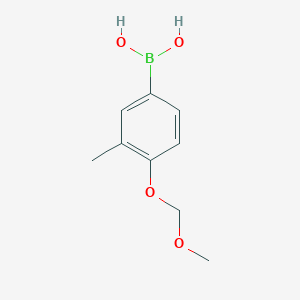

Fórmula molecular |

C36H45ClN4O |

|---|---|

Peso molecular |

585.2 g/mol |

Nombre IUPAC |

(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride |

InChI |

InChI=1S/C36H44N4O.ClH/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33;/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2;1H/b4-1-,13-7?;/t26-,30-,34+,35-,36-;/m0./s1 |

Clave InChI |

DIVWQABXFSWTEF-MWNJAHNNSA-N |

SMILES isomérico |

C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78.Cl |

SMILES canónico |

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

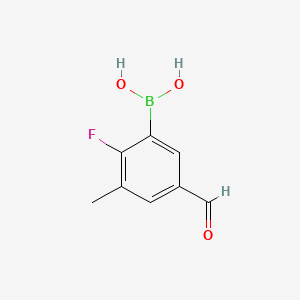

![(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)

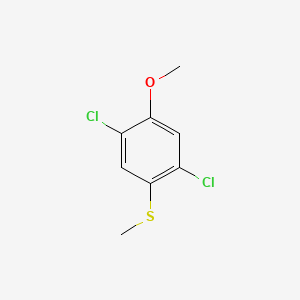

![{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14022005.png)

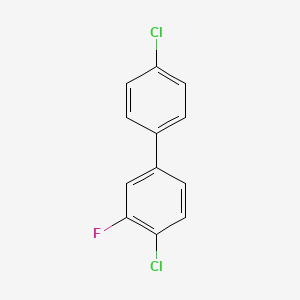

![1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol](/img/structure/B14022017.png)